molecular formula C12H9NO3 B2770114 2-Formylquinolin-8-yl acetate CAS No. 36456-52-7

2-Formylquinolin-8-yl acetate

Cat. No.: B2770114
CAS No.: 36456-52-7
M. Wt: 215.208
InChI Key: UOMDBQMIKVIOME-UHFFFAOYSA-N
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Description

2-Formylquinolin-8-yl acetate is a chemical compound with the molecular formula C12H9NO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Formylquinolin-8-yl acetate can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylquinolin-8-ol with ethyl bromoacetate in the presence of potassium carbonate (K2CO3) to yield ethyl 2-((2-formylquinolin-8-yl)oxy)acetate. This intermediate can then be further oxidized to form this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Formylquinolin-8-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can convert the formyl group to a hydroxymethyl group.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring.

Scientific Research Applications

2-Formylquinolin-8-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 2-Formylquinolin-8-yl acetate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes by binding to specific sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylquinolin-8-ol
  • Ethyl 2-((2-formylquinolin-8-yl)oxy)acetate
  • Ethyl 2-((2-(hydroxymethyl)quinolin-8-yl)oxy)acetate

Uniqueness

2-Formylquinolin-8-yl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity.

Biological Activity

2-Formylquinolin-8-yl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, supported by recent research findings, case studies, and data tables that summarize its effects against various biological targets.

This compound has a molecular formula of C11H9NO3 and a molecular weight of 203.19 g/mol. The compound features functional groups that contribute to its reactivity and biological activity. Its structure can be represented as follows:

C1C2C3C4C5C6C7C8\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{C}_8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro tests demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL depending on the bacterial strain tested .

Microorganism MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Bacillus subtilis64

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. It was found to inhibit the growth of fungi such as Aspergillus niger and Candida albicans, with an observed MIC of 32 µg/mL against both species .

Fungus MIC (µg/mL)
Aspergillus niger32
Candida albicans32

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and disruption of cellular processes in microorganisms. The compound's ability to form hydrogen bonds with target proteins enhances its binding affinity, leading to effective inhibition of microbial growth .

Case Studies

A series of case studies have documented the successful application of this compound in various therapeutic contexts:

  • Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of quinoline derivatives, including this compound. The results indicated that modifications to the acetyl group significantly affected antibacterial potency, suggesting avenues for further drug development .
  • Fungal Resistance : Research focusing on antifungal resistance mechanisms highlighted the potential of this compound as a lead compound in developing new antifungal agents. Its efficacy against resistant strains was particularly noted, making it a candidate for future clinical trials .

Properties

IUPAC Name

(2-formylquinolin-8-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c1-8(15)16-11-4-2-3-9-5-6-10(7-14)13-12(9)11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMDBQMIKVIOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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